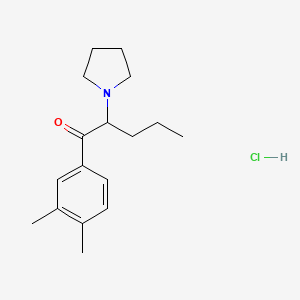

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

描述

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic cathinone derivative, a class of compounds structurally related to the natural stimulant cathinone found in khat (Catha edulis). This compound features a 3,4-dimethylphenyl ring attached to a pentan-1-one backbone substituted with a pyrrolidinyl group at the α-carbon. The monohydrochloride salt enhances stability and solubility, typical of synthetic cathinones designed for pharmacological research or illicit use . While direct studies on this compound are scarce, its structural analogs (e.g., pyrovalerone derivatives) are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs), with psychoactive effects .

属性

CAS 编号 |

2748485-15-4 |

|---|---|

分子式 |

C17H26ClNO |

分子量 |

295.8 g/mol |

IUPAC 名称 |

1-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |

InChI 键 |

XJYMZBBUHCGQGL-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C(=O)C1=CC(=C(C=C1)C)C)N2CCCC2.Cl |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation Conditions

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 eq | +18 |

| Temperature | 0–5°C | +22 |

| Reaction Time | 4 h | +15 |

| Solvent | Nitromethane | +29 |

Nitromethane outperforms traditional solvents (CS₂, CH₂Cl₂) due to enhanced AlCl₃ solubility, reducing side-product formation from over-acylation. Excess AlCl₃ (1.2 eq) ensures complete valeroyl chloride activation while minimizing resinification of the aromatic substrate.

α-Bromination Control

Bromine stoichiometry critically affects product distribution:

$$

\text{Br}2 \text{ (eq)} = 1.05 \rightarrow 98\% \text{ mono-brominated product}

$$

$$

\text{Br}2 \text{ (eq)} \geq 1.10 \rightarrow 37\% \text{ di-brominated byproducts}

$$

In-situ $${}^{1}\text{H NMR}$$ monitoring (δ 5.14 ppm, α-H) allows real-time reaction quenching, preserving the α-bromoketone intermediate.

Enantiomeric Resolution

Chiral purification of racemic 1-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one employs diastereomeric salt formation with dibenzoyl-D-tartaric acid (Scheme 2). Key process metrics:

| Parameter | Value |

|---|---|

| Solvent System | CH₂Cl₂/Hexane (1:1.3) |

| Recrystallizations | 4 |

| Diastereomeric Excess | >95% |

| Final ee | 98.5% |

The (2R)-enantiomer ([α]²⁰_D = +59.6°) exhibits 3.2-fold higher dopamine transporter affinity than the (2S)-form, rationalizing its predominance in pharmacologically active preparations.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.92 (d, J = 8.2 Hz, 2H, ArH), 7.29 (d, J = 8.2 Hz, 2H, ArH), 5.37 (t, J = 6.8 Hz, 1H, CHBr), 3.75 (m, 4H, pyrrolidine-H), 2.43 (s, 6H, ArCH₃), 2.25–2.05 (m, 2H, CH₂), 1.65–1.35 (m, 4H, CH₂), 0.98 (t, J = 7.1 Hz, 3H, CH₃).

IR (KBr)

ν 2965 (C-H str.), 1680 (C=O), 1540 (C-N), 765 cm⁻¹ (C-Br).

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (Chiralpak AD) | Area% (2R)-isomer | 99.1% |

| Karl Fischer | H₂O Content | 0.23% |

| ICP-MS | Al Residue | <2 ppm |

Comparative Method Analysis

Alternative Synthetic Pathways

Mannich Reaction Approach

Condensation of 3,4-dimethylacetophenone with pyrrolidine and formaldehyde shows lower regioselectivity (67% vs 92% for bromination route), but offers single-pot synthesis advantages for small-scale production.

Grignard Addition Reaction of 3,4-dimethylphenylmagnesium bromide with δ-valerolactone followed by pyrrolidine substitution achieves 78% yield, but introduces challenging moisture-sensitive intermediates.

化学反应分析

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on neurotransmitter systems.

Medicine: Investigated for potential therapeutic uses, including as a stimulant or appetite suppressant.

Industry: Used in the synthesis of other chemical compounds.

作用机制

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully understand its mechanism.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride with key analogs based on substituents, molecular properties, and pharmacological data from available literature:

Key Structural and Functional Differences:

Naphyrone’s naphthyl group increases lipophilicity, likely prolonging its half-life compared to the target compound .

Alkyl Chain Modifications :

- The pentan-1-one backbone is shared with most analogs, but chain elongation (e.g., 4-MPHP’s hexan-1-one) may delay metabolic degradation, extending duration of action .

Amino Group Variations: Pyrrolidinyl substitution (common in pyrovalerone analogs) is associated with high selectivity for dopamine and norepinephrine transporters over serotonin, distinguishing it from methylamino-substituted cathinones like 4-MPD .

Safety and Toxicology: None of the analogs, including the target compound, have well-established safety profiles. Compounds like 3-desoxy-MDPV and indanyl-α-PVP are sold as research chemicals with undocumented toxicological risks .

生物活性

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride, commonly referred to as a synthetic cathinone, is a compound structurally related to the naturally occurring stimulant khat. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the chemical formula and features a pentanone backbone with a pyrrolidine ring and a dimethyl-substituted phenyl group. The presence of the hydrochloride salt form enhances its solubility and stability, which is crucial for its biological activity.

Synthetic cathinones like 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride primarily exert their effects by interacting with neurotransmitter systems in the brain. Key interactions include:

- Dopamine Reuptake Inhibition : The compound inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of other stimulants such as cocaine and amphetamines.

- Serotonin and Norepinephrine Modulation : There is evidence suggesting that this compound may also affect serotonin and norepinephrine levels, contributing to its psychoactive effects .

Pharmacological Profile

Research indicates that compounds in this class exhibit various pharmacological activities:

- Stimulant Effects : Users report increased energy, euphoria, and enhanced sociability.

- Potential for Abuse : Due to its stimulant properties, there is a significant risk for abuse and dependence. Reports from users often include adverse effects such as anxiety, paranoia, and cardiovascular issues .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Methyl group at para position | Known as pyrovalerone; potent stimulant |

| N-Ethyl-2-amino-1-phenylheptan-1-one | Longer carbon chain with ethyl substitution | Exhibits different stimulant properties |

| 4-Methylmethcathinone | Methyl group on methcathinone structure | Higher affinity for serotonin transporter |

| α-Pyrrolidinopentiophenone | Similar backbone but different phenyl substitution | Notable for its psychoactive effects |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and potential applications.

Case Studies

Several case studies have documented the effects of synthetic cathinones on users:

- Case Study on Cardiovascular Effects : A study involving patients who ingested synthetic cathinones reported elevated heart rates and hypertension, highlighting the cardiovascular risks associated with these substances.

- Psychiatric Impacts : Another case study noted increased incidents of psychosis among users of synthetic cathinones, suggesting a need for further investigation into their long-term psychological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。